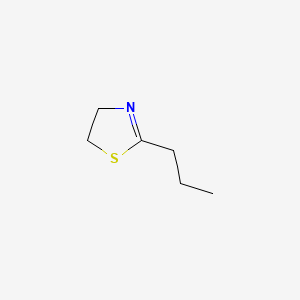

2-Propyl-4,5-dihydrothiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-propyl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHLKSYCRUXPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177758 | |

| Record name | Thiazole, 4,5-dihydro-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23185-09-3 | |

| Record name | Thiazole, 4,5-dihydro-2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023185093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 4,5-dihydro-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propyl 4,5 Dihydrothiazole and Its Analogues

Classical and Established Synthetic Routes to 4,5-Dihydrothiazoles

Traditional methods for constructing the 4,5-dihydrothiazole (also known as thiazoline) ring system have been fundamental in heterocyclic chemistry. These routes typically involve the formation of the core structure through the cyclization of precursors containing the necessary nitrogen and sulfur atoms.

Condensation Reactions with Cysteine or Cysteamine (B1669678) Derivatives

A primary and widely utilized method for synthesizing 4,5-dihydrothiazoles involves the condensation of cysteine or cysteamine derivatives with various electrophilic partners. ontosight.ai The presence of both a thiol and an amino group in cysteine and its derivatives makes them ideal precursors for this cyclization.

For instance, the reaction between L-cysteine and aromatic nitriles can produce (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids. organic-chemistry.org Research has shown that these reactions, when conducted in a mildly basic buffered aqueous-alcoholic medium (e.g., NaHCO₃/NaOH), can yield the desired products in good yields and high enantiomeric purity, minimizing side reactions like hydrolysis. organic-chemistry.org This approach is effective for a range of aryl nitriles, although electron-rich nitriles may necessitate more stringent conditions. organic-chemistry.org Similarly, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been synthesized by refluxing an aromatic nitrile with L-cysteine or D-cysteine hydrochloride and sodium bicarbonate in a methanol (B129727) and phosphate (B84403) buffer solution. nih.gov

The general applicability of this method is demonstrated by the synthesis of various 2-(sec-Butyl)-4,5-dihydrothiazole analogues through condensation reactions involving appropriate aldehyde or ketone precursors with cysteine or cysteamine. ontosight.ai

Table 1: Synthesis of 2-Aryl-4,5-dihydrothiazole-4-carboxylic Acids via Cysteine Condensation organic-chemistry.org

| Aryl Nitrile Reactant | Reaction Conditions | Product | Yield (%) | Enantiomeric Excess (%) |

| Benzonitrile (B105546) | Method A: NaHCO₃, NaOH (cat.), MeOH/H₂O, rt, 20 h | (R)-2-Phenyl-4,5-dihydrothiazole-4-carboxylic acid | 95 | >99 |

| 4-Chlorobenzonitrile | Method A: NaHCO₃, NaOH (cat.), MeOH/H₂O, rt, 20 h | (R)-2-(4-Chlorophenyl)-4,5-dihydrothiazole-4-carboxylic acid | 88 | >99 |

| 4-Methoxybenzonitrile | Method B: NaHCO₃, NaOH, MeOH/H₂O, 40 °C, 20 h | (R)-2-(4-Methoxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid | 58 | 91 |

Cyclization of Thioamides with α-Halo Ketones

The Hantzsch thiazole (B1198619) synthesis, a reaction between α-halo ketones and thioamides, is a cornerstone method for preparing thiazole derivatives. nih.govbeilstein-journals.orgorientjchem.orgmdpi.com While highly effective for synthesizing aromatic thiazoles, its direct application for producing 4,5-dihydrothiazoles is less common. nih.govmdpi.com For the synthesis of the hydrogenated dihydrothiazole ring, intramolecular cyclization of appropriately substituted thioamides is often the preferred and more direct route. nih.govmdpi.com

However, variations of the Hantzsch synthesis have been adapted. For example, new 4,5-dihydrothiazole derivatives have been prepared based on the reaction of 2,3-dibromopropylisothiocyanate with pyrazoles, which proceeds through an intramolecular heterocyclization of an intermediate thioamide. nih.govmdpi.com This one-step method is conducted under mild conditions and its yield is influenced by the presence of a base and the sequence of reagent addition. nih.gov The mechanism involves the initial formation of a thioamide intermediate, which then undergoes cyclization. beilstein-journals.org

Preparation from β-Amino Thiols or β-Amino Alcohols

β-Amino thiols are direct and versatile precursors for the synthesis of 2-thiazolines. researchgate.netresearchgate.net The inherent structure of a β-amino thiol, containing a vicinal amine and thiol group, readily facilitates cyclization with a suitable one-carbon electrophile to form the dihydrothiazole ring. This approach is considered a straightforward route to these heterocycles. researchgate.netresearchgate.net

Additionally, β-amino alcohols can serve as precursors. researchgate.netresearchgate.net A mild reaction of α,α-difluoroalkyl amines with β-amino thiols or β-amino alcohols can afford the corresponding thiazoline (B8809763) or oxazoline (B21484) derivatives, respectively. organic-chemistry.org This method is also suitable for synthesizing optically active heterocyclic compounds. organic-chemistry.org Recent studies have highlighted the transformation of amino thiols into thiazolines using α,α-difluoroalkylamines, which provides high yields under favorable reaction conditions. rsc.org

Condensation of β-Amino Thiols with Nitriles or Carboxylic Acid Derivatives

The condensation of β-amino thiols with nitriles or derivatives of carboxylic acids represents one of the most direct and efficient strategies for constructing the 2-substituted-4,5-dihydrothiazole scaffold. researchgate.netresearchgate.net This method is widely employed due to the ready availability of the starting materials and the generally high yields of the cyclization reaction.

The reaction of β-amino thiols, such as cysteine and its esters, with nitriles is a common approach. organic-chemistry.orgmdpi.com For example, reacting aminonitriles with cysteine can lead to the formation of thiazolines, which can be subsequently hydrolyzed to yield thiol-containing dipeptides. mdpi.com This reaction proceeds efficiently in aqueous media under mild conditions. mdpi.comsemanticscholar.org The process involves the nucleophilic attack of the thiol group on the nitrile carbon, followed by intramolecular cyclization.

Alternatively, carboxylic acid derivatives can be used. The synthesis of 2-thiazolines can be achieved through cyclocondensations of cysteine esters with imino ethers, which are themselves derived from nitriles. rsc.org This reaction involves bubbling hydrogen chloride through a solution of a nitrile (e.g., isobutyronitrile) in an alcohol like methanol to form the imidate, which is then reacted with the cysteine ester to yield the 4,5-dihydrothiazole product. rsc.org

Modern and Advanced Synthetic Strategies for 2-Propyl-4,5-dihydrothiazole Derivatives

Contemporary synthetic chemistry aims to develop methodologies that are not only efficient but also environmentally benign. For the synthesis of this compound and its analogues, this has led to the exploration of metal- and catalyst-free reaction conditions.

Metal- and Catalyst-Free Methodologies

In an effort to improve the sustainability of chemical synthesis, metal- and catalyst-free methods for preparing 4,5-dihydrothiazoles have been developed. These approaches avoid the use of potentially toxic and costly metal catalysts and simplify product purification.

A notable example is the synthesis of 2-aryl-4,5-dihydrothiazoles from cysteine and substituted benzonitriles. mdpi.comnih.gov This novel method proceeds without any metal or catalyst, affording the desired products in yields ranging from 64% to 89%. mdpi.comnih.gov The reaction is typically carried out by refluxing the reactants in an anhydrous solvent like methanol. mdpi.com The efficiency of this method allows for the creation of a diverse library of 4,5-dihydrothiazole analogues. mdpi.comnih.gov

Another efficient, catalyst-free, one-pot synthetic method involves the reaction of ethyl acetoacetate (B1235776) with N-bromosuccinimide (NBS) and N,N'-diethylthiourea to produce a substituted 2,3-dihydrothiazole (B1197258) derivative in high yield. mdpi.com This procedure is notable for its mild reaction conditions and straightforward work-up. mdpi.com Furthermore, visible light has been utilized as a green and inexpensive reagent to promote the synthesis of thiazoles and related heterocycles in an ethanol-water medium, circumventing the need for any catalyst or photosensitizer. researchgate.net

Table 2: Catalyst-Free Synthesis of 2-Aryl-4,5-dihydrothiazole Analogues mdpi.com

| Benzonitrile Derivative | Cysteine Derivative | Product | Yield (%) |

| 3-Methylbenzonitrile | (S)-Methyl Cysteinate | (S)-2-(3'-Methylphenyl)-4-methoxycarbonyl-4,5-dihydrothiazole | 81 |

| 2-Fluorobenzonitrile | (S)-Methyl Cysteinate | (S)-2-(2'-Fluorophenyl)-4-methoxycarbonyl-4,5-dihydrothiazole | 82 |

| 2-Chlorobenzonitrile | (S)-Methyl Cysteinate | (S)-2-(2'-Chlorophenyl)-4-methoxycarbonyl-4,5-dihydrothiazole | 79 |

| 2-Bromobenzonitrile | (S)-Methyl Cysteinate | (S)-2-(2'-Bromophenyl)-4-methoxycarbonyl-4,5-dihydrothiazole | 76 |

| 2-Fluorobenzonitrile | (R)-Methyl Cysteinate | (R)-2-(2'-Fluorophenyl)-4-methoxycarbonyl-4,5-dihydrothiazole | 82 |

Reactions Involving Isothiocyanates with Ambident Nucleophiles

The reaction of isothiocyanates with ambident nucleophiles is a fundamental approach for constructing the 4,5-dihydrothiazole ring system. Ambident nucleophiles, which possess two or more reactive centers, can react at different sites, leading to a variety of products. However, under controlled conditions, the selective formation of dihydrothiazoles can be achieved.

A notable example involves the reaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with various ambident N,O- and N,S-nucleophiles. researchgate.net In the presence of triethylamine, these reactions exclusively yield 2-N-substituted 4,5-dihydrothiazole derivatives. researchgate.net The process is believed to proceed through the initial attack of the more nucleophilic center of the ambident nucleophile on the isothiocyanate carbon, followed by an intramolecular cyclization to form the stable five-membered dihydrothiazole ring. researchgate.net X-ray diffraction analysis has confirmed the molecular structures of several products derived from this method. researchgate.net

The versatility of this method is demonstrated by its application with a range of nucleophiles, including:

Thiazole-2-thione

Pyridine-2-thione

2-Hydroxypyridine

Benzothiazole-2-thione

Benzoxazole-2-thione

3,4,5,6-Tetrahydropyrimidine-2-thione

The chalcogenocyanate anions, such as the thiocyanate (B1210189) anion, are classic examples of ambident nucleophiles. thieme-connect.de Their reaction with electrophiles can result in either alkyl thiocyanates or alkyl isothiocyanates. thieme-connect.de The formation of vic-iodo isothiocyanates from alkenes, using a combination of potassium thiocyanate and iodine, provides a precursor for 2-substituted 4,5-dihydrothiazoles through subsequent reactions with nucleophiles like amines, alcohols, or carbon nucleophiles. thieme-connect.de

Visible-Light-Induced Multicomponent Approaches

In recent years, visible-light-induced reactions have emerged as a powerful and environmentally friendly tool in organic synthesis. These methods often allow for the construction of complex molecules in a single step from simple starting materials, a strategy known as a multicomponent reaction.

One such approach describes the one-pot, multicomponent, regioselective synthesis of highly substituted 2,3-dihydrothiazole derivatives. rsc.org This method utilizes white LED light to facilitate the condensation of thiocarbohydrazide (B147625) and aldehydes with α-bromo-1,3-diketones, which are generated in situ from the bromination of unsymmetrical 1,3-diketones with N-bromosuccinimide (NBS). rsc.org This visible-light-induced approach offers excellent yields and operates under mild conditions. rsc.org

Another innovative visible-light-promoted three-component reaction involves diazo compounds, nitriles, and carboxylic acids to produce a variety of imide products. organic-chemistry.org While not directly yielding dihydrothiazoles, this method highlights the utility of visible light in activating key intermediates. The reaction proceeds through a carbene intermediate that is trapped by a nitrile to form a nitrile ylide, a highly reactive species that can participate in subsequent transformations. organic-chemistry.org This underlying principle of generating reactive intermediates under visible light holds promise for the development of new synthetic routes to dihydrothiazoles.

The application of a nanophotocatalyst, histaminium (B1265317) tetrachlorozincate, under green LED irradiation has also been reported for the synthesis of chromeno[4,3-b]chromenes in a multicomponent reaction. nih.gov This demonstrates the growing trend of using specifically designed photocatalysts to drive complex organic transformations under visible light. nih.gov

Stereoselective Synthesis of Chiral 4,5-Dihydrothiazole Scaffolds

The synthesis of chiral 4,5-dihydrothiazole scaffolds is of significant interest due to the prevalence of such structures in biologically active molecules. Achieving high stereoselectivity, meaning the controlled formation of a specific stereoisomer, is a key challenge and a major focus of modern synthetic chemistry.

One strategy for the regio- and stereoselective synthesis of chiral dihydrothiazoles involves the ring-opening of azetidines. The reaction of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane (B109758) at room temperature leads to the formation of chiral dihydrothiazoles with high selectivity. rsc.org

Another approach focuses on the reactivity of (Z)-4-aryliden-5(4H)-thiazolones. Treatment of these compounds with a base such as sodium methoxide (B1231860) in methanol results in a ring-opening reaction followed by an intramolecular S-attack, leading to the formation of dihydrothiazoles as a mixture of cis and trans diastereoisomers, with the trans isomer being predominant. csic.esnih.gov

Furthermore, the synthesis of analogues of the marine antitumor agent curacin A has necessitated the development of methods for producing chiral dihydrothiazole intermediates. A concise, multigram synthesis of (4R)-2-[(1′R,2′S)-1′,2′-methano-3′-(tert-butyldiphenylsiloxy)propyl]-4-hydroxymethyl-4,5-dihydrothiazole has been successfully achieved for this purpose. rsc.org

Strategies for Preparing this compound for Biological Investigations

The synthesis of this compound and its analogues is often driven by the need for sufficient quantities of these compounds for biological evaluation. One reported synthesis of this compound was achieved using butyronitrile (B89842) as a starting material. semanticscholar.org This procedure yielded the target compound as a colorless liquid. semanticscholar.org

Similarly, the synthesis of 2-isopropyl-4,5-dihydrothiazole, a pheromone component of the male mouse, was undertaken to provide material for biological studies. nih.gov The synthesis of various N-arylpiperazines containing a 4,5-dihydrothiazole ring has also been reported for pharmacological evaluation, particularly as serotoninergic agents. researchgate.netresearchgate.net These syntheses often involve the reaction of a suitable nitrile with 2-aminoethanethiol hydrochloride. researchgate.net

The general procedure for synthesizing 2-alkyl-4,5-dihydrothiazoles often involves the reaction of a nitrile with cysteamine hydrochloride. For instance, the synthesis of 2-ethyl-4,5-dihydrothiazole (B95931) was accomplished using propionitrile. semanticscholar.org

Table of Synthetic Details for 2-Alkyl-4,5-dihydrothiazoles

| Compound | Starting Nitrile | Yield (%) | Physical Appearance | Reference |

| This compound | Butyronitrile | 64 | Colorless liquid | semanticscholar.org |

| 2-Ethyl-4,5-dihydrothiazole | Propionitrile | 72 | Pale yellow liquid | semanticscholar.org |

| 2-Benzyl-4,5-dihydrothiazole | 2-Phenylacetonitrile | 90 | Yellowish liquid | semanticscholar.org |

Spectroscopic and Advanced Analytical Characterization of 2 Propyl 4,5 Dihydrothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of 2-Propyl-4,5-dihydrothiazole can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The propyl group protons and the dihydrothiazole ring protons will resonate in characteristic regions of the spectrum.

The n-propyl group attached to the C2 position of the dihydrothiazole ring contains three distinct proton environments:

A triplet signal for the terminal methyl (CH₃) protons, resulting from coupling with the adjacent methylene (B1212753) (CH₂) protons.

A multiplet (typically a sextet) for the central methylene (CH₂) protons of the propyl group, arising from coupling to the two adjacent methyl and methylene groups.

A triplet for the methylene (CH₂) protons directly attached to the C2 carbon of the ring, due to coupling with the central methylene group.

The 4,5-dihydrothiazole ring itself contains two methylene groups at the C4 and C5 positions. These protons are expected to appear as two triplets, assuming coupling only occurs with the adjacent methylene protons within the ring. The chemical shifts are influenced by the adjacent sulfur and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Propyl-CH₃ | ~0.9 | Triplet (t) |

| Propyl-CH₂ (central) | ~1.6-1.8 | Multiplet (m) |

| Propyl-CH₂ (adjacent to C2) | ~2.4-2.6 | Triplet (t) |

| Ring-CH₂ (C5) | ~3.2-3.4 | Triplet (t) |

Note: Predicted values are based on general NMR principles and data for analogous structures. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound will show a signal for each unique carbon atom in the molecule. There are six distinct carbon environments in this compound.

The imine carbon (C2) of the dihydrothiazole ring is expected to resonate significantly downfield due to its bonding to two heteroatoms (nitrogen and sulfur, via the double bond).

The two methylene carbons of the ring (C4 and C5) will have chemical shifts influenced by the adjacent nitrogen and sulfur atoms, respectively.

The three carbons of the n-propyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Imine) | ~170-175 |

| C4 (Ring-CH₂) | ~65-70 |

| C5 (Ring-CH₂) | ~35-40 |

| Propyl-CH₂ (adjacent to C2) | ~30-35 |

| Propyl-CH₂ (central) | ~20-25 |

Note: Predicted values are based on general NMR principles and data for analogous structures. Actual experimental values may vary.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. For this compound, this would show cross-peaks connecting the signals of the C4 protons to the C4 carbon, the C5 protons to the C5 carbon, and each of the propyl group's CH₂ and CH₃ proton signals to their respective carbon signals. This technique is invaluable for assigning the carbons in the aliphatic region.

Correlations from the methylene protons of the propyl group adjacent to the ring (at ~2.5 ppm) to the imine carbon (C2, ~172 ppm).

Correlations from the C4 methylene protons (~4.2 ppm) to the imine carbon (C2) and the C5 carbon (~37 ppm).

Correlations from the C5 methylene protons (~3.3 ppm) to the C4 carbon (~67 ppm).

These 2D NMR experiments, when used together, provide a complete and unambiguous assignment of the molecule's structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion (M⁺) peak and numerous fragment ion peaks. For this compound (C₆H₁₁NS, Molecular Weight: 129.22 g/mol ), the molecular ion peak would be observed at an m/z of 129.

Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of an ethyl radical (•CH₂CH₃) from the propyl group is a common fragmentation for alkyl-substituted rings, which would result in a prominent fragment ion.

Ring Fragmentation: The dihydrothiazole ring can undergo characteristic fragmentation, leading to the loss of small molecules like ethylene (B1197577) (C₂H₄) or cleavage at the C-S and C-N bonds.

Table 3: Expected Key Ions in the EIMS of this compound

| m/z | Possible Ion/Fragment |

|---|---|

| 129 | [M]⁺ (Molecular Ion) |

| 100 | [M - C₂H₅]⁺ |

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation. It is particularly useful for confirming the molecular weight of a compound. For this compound, the ESI-MS spectrum in positive ion mode would be expected to show a strong signal at m/z 130, corresponding to the [C₆H₁₁NS + H]⁺ ion. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ (m/z 152), may also be observed.

Table 4: Predicted ESI-MS Adducts for this compound

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 130.0685 |

| [M+Na]⁺ | 152.0504 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of thiazoline (B8809763) derivatives, offering precise mass measurements that facilitate the confirmation of elemental composition. Unlike standard mass spectrometry, HRMS can determine the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), allowing for the confident assignment of a unique molecular formula.

In the analysis of newly synthesized thiazoline compounds, HRMS is routinely employed to verify that the desired product has been obtained. By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed chemical formula, researchers can confirm the identity of the compound. For instance, in the characterization of various 2-aryl-4,5-dihydrothiazole analogues, electrospray ionization (ESI) is a common method, with the compounds typically observed as protonated molecules [M+H]⁺. nih.gov The close agreement between the calculated and found m/z values, as shown in the table below, provides strong evidence for the successful synthesis of the target structures. nih.govmdpi.com

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| (S)-2-Phenyl-4-hydroxymethyly-4,5-dihydrothiazole | C₁₀H₁₁NOS | 194.06 | 194.22 |

| Indole-based Schiff base derivative 4a | C₁₅H₁₂N₄O₂S | 325.0754 | 325.0759 |

| Indole-based Schiff base derivative 4j | C₁₈H₁₅N₃O₂ | 306.1237 | 306.1241 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific bonds. For this compound and its derivatives, IR spectroscopy provides key diagnostic information.

The most characteristic feature of the 4,5-dihydrothiazole (thiazoline) ring is the carbon-nitrogen double bond (C=N), or imine group. This functional group gives rise to a distinct stretching vibration band in the IR spectrum. Studies on various thiazoline derivatives consistently report the C=N stretch in the range of 1558–1634 cm⁻¹. nih.govmdpi.com The precise position of this band can be influenced by the substituents attached to the thiazoline ring. Other important absorptions include C-H stretching from the alkyl and ring portions (typically 2850-3000 cm⁻¹) and, in derivatives, bands corresponding to other functional groups such as hydroxyl (O-H, broad, ~3400 cm⁻¹), carbonyl (C=O, strong, ~1700 cm⁻¹), or amine (N-H, ~3300-3500 cm⁻¹) groups. nih.govmdpi.comlibretexts.org

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| C=N (Imine) | Stretch | 1558 - 1634 | Key diagnostic band for the thiazoline ring. nih.govmdpi.com |

| C-H (sp³) | Stretch | 2850 - 3000 | Present in the propyl group and the dihydrothiazole ring. libretexts.org |

| N-H | Stretch | 3184 - 3338 | Present in certain amide or amine derivatives of thiazoline. nih.gov |

| C=O (Lactam) | Stretch | 1663 - 1748 | Found in thiazoline derivatives containing a lactam moiety. nih.gov |

Elemental Analysis (EA) for Compound Composition and Purity

Elemental Analysis (EA) is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements in a sample. This method provides an empirical formula for the compound, which can be compared to the theoretical composition based on its proposed structure. For newly synthesized thiazoline derivatives, EA serves as a critical checkpoint for purity and structural validation.

The procedure involves the combustion of a small, precisely weighed amount of the compound under conditions that ensure complete conversion of its constituent elements into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified. The results are presented as a weight percentage of each element. A close match (typically within ±0.4%) between the experimentally found percentages and the calculated values for the expected molecular formula provides strong evidence of the compound's purity and correct elemental composition. mdpi.com

| Compound | Molecular Formula | Calculated (%) | Found (%) | |

|---|---|---|---|---|

| C | H | N | ||

| A thiazole (B1198619) derivative mdpi.com | C₁₀H₁₀N₄S₂ | 47.98 | 4.03 | 22.38 |

| Found values | 48.05 | 3.89 | 22.24 | |

| A thiazoline derivative nih.gov | C₂₁H₁₉N₃O₂S₂ | 61.59 | 4.68 | 10.26 |

| Found values | 61.66 | 4.73 | 10.22 |

X-ray Crystallography for Determination of Absolute Stereochemistry and Molecular Structures

X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This technique is particularly crucial for compounds with chiral centers, as it can unambiguously establish the absolute stereochemistry (the R/S configuration) of the molecule, an aspect that other spectroscopic methods cannot directly determine.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, from which a precise model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. In the study of thiazoline derivatives, single-crystal X-ray analysis has been used to unequivocally confirm the structures of complex products, resolving any ambiguity from spectroscopic data and verifying the relative and absolute configurations of stereocenters. nih.govresearchgate.net

| Crystallographic Parameter | Value for a Representative Thiazoline Derivative (5c) nih.govresearchgate.net |

|---|---|

| Chemical Formula | C₁₈H₁₇N₃S₂ |

| Molecular Weight | 339.46 |

| Crystal System | Monoclinic |

| Space Group | Pc |

Chiroptical Methods (e.g., Optical Rotation) for Stereochemical Characterization

Chiroptical methods are essential for the characterization of chiral molecules, such as derivatives of this compound that possess stereocenters. The most common of these methods is the measurement of optical rotation, which is the ability of a chiral substance to rotate the plane of plane-polarized light. wikipedia.org This property is a hallmark of optical activity and is used to distinguish between enantiomers.

A polarimeter is used to measure the angle of rotation. Enantiomers will rotate light by an equal magnitude but in opposite directions. The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. libretexts.orglibretexts.org The magnitude of this rotation is standardized as the specific rotation ([α]), a characteristic physical constant for a given chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). For synthetic chemists, measuring the specific rotation is a routine and critical step to characterize an enantiomerically enriched or pure product and compare it to literature values.

| Compound | Stereochemistry | Specific Rotation [α]²⁰D | Conditions |

|---|---|---|---|

| 2-Phenyl-4-hydroxymethyly-4,5-dihydrothiazole nih.gov | (S) | +30.7° | c = 0.1, MeOH |

| 2-(2'-Hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole nih.gov | (S) | +50.2° | c = 0.1, MeOH |

| 2-(2'-Hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole nih.gov | (R) | -49.8° | c = 0.1, MeOH |

Computational and Theoretical Investigations of 2 Propyl 4,5 Dihydrothiazole and Analogues

Molecular Modeling and Geometry Optimization

Molecular modeling is a foundational aspect of computational chemistry that involves the use of theoretical and computational methods to mimic the behavior of molecules. A crucial step in molecular modeling is geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.com This stable, low-energy conformation is essential for the accurate prediction of other molecular properties.

Various methods are employed for geometry optimization, including molecular mechanics, semi-empirical methods, and ab initio calculations such as Hartree-Fock and Density Functional Theory (DFT). mdpi.com The choice of method and basis set is critical and can significantly influence the accuracy of the results. For thiazole (B1198619) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully used to obtain optimized molecular structures. doi.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. The geometry optimization process calculates the energy at an initial molecular geometry and then systematically searches for a new geometry with lower energy until a stable conformation is found. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a deeper understanding of the electronic structure and reactivity of molecules like 2-Propyl-4,5-dihydrothiazole. These calculations are often performed using Density Functional Theory (DFT), which has proven to be a reliable method for studying thiazole derivatives. doi.orgresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For various thiazole derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine these energies. researchgate.net For instance, in a study of different thiazole derivatives, the calculated HOMO energies ranged from -5.54 eV to -7.44 eV, indicating varying electron-donating abilities. researchgate.net These electronic parameters are instrumental in predicting how the molecule will interact with other chemical species and in understanding its reaction mechanisms.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiazole Analogue A | -6.21 | -1.15 | 5.06 |

| Thiazole Analogue B | -5.89 | -0.98 | 4.91 |

| Thiazole Analogue C | -6.54 | -1.32 | 5.22 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological function. imist.ma For thiazole and its derivatives, QSAR models have been developed to predict various biological activities, including their potential as enzyme inhibitors. imist.manih.gov

The process of developing a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic, steric, hydrophobic, or topological in nature. imist.ma Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. imist.ma The predictive power of the resulting model is assessed through internal and external validation techniques. imist.ma

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide a more detailed, three-dimensional understanding of structure-activity relationships. nih.gov These methods are particularly useful for optimizing the structure of a lead compound to enhance its activity. CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA, in addition to these, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

For a series of thienopyrimidine derivatives, which are structurally related to thiazoles, CoMFA and CoMSIA models were successfully generated to understand their antihistaminic activity. nih.gov The resulting 3D contour maps from these analyses highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA model for a series of histamine (B1213489) H1 receptor antagonists showed significant correlations with steric and electrostatic fields, providing valuable insights for designing more potent compounds. nih.gov Similarly, structure-based 3D-QSAR studies on thiazoles as 5-HT3 receptor antagonists have been performed using CoMFA and CoMSIA. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). biointerfaceresearch.com This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. For thiazole derivatives, molecular docking has been employed to investigate their binding modes with various enzymes and receptors. nih.govbiointerfaceresearch.comacs.org

The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net For instance, docking studies of novel thiazole derivatives with carbonic anhydrase II have helped to elucidate their interactions within the enzyme's active site. nih.gov Similarly, molecular docking has been used to study the binding of benzothiazole-thiazole hybrids to the p56lck enzyme, providing information on their binding patterns. biointerfaceresearch.com

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazole Derivative X | Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 |

| Thiazole Derivative Y | p56lck | -9.2 | Met319, Leu273, Ala390 |

| Thiazole Derivative Z | DNA Gyrase | -7.9 | Asp73, Gly77, Arg76 |

In Silico Analysis of Molecular Reactivity and Bioavailability

In silico methods are also crucial for predicting the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). atmiyauni.ac.in These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to avoid costly failures in later stages. Computational tools can predict various physicochemical properties such as lipophilicity (logP), solubility, and molecular weight, which are important determinants of a compound's bioavailability. researchgate.net

For novel thiazole derivatives, in silico ADMET predictions have been used to evaluate their potential as drug candidates. atmiyauni.ac.inatmiyauni.ac.in These studies often assess compliance with established guidelines for drug-likeness, such as Lipinski's rule of five. biointerfaceresearch.com By computationally screening compounds, researchers can prioritize those with a higher probability of having good oral bioavailability and metabolic stability, thereby streamlining the drug development process. atmiyauni.ac.in

Derivatives and Analogues of 2 Propyl 4,5 Dihydrothiazole: Design and Synthesis

Diversification of Substituents at the 2-Position of the Dihydrothiazole Ring

The 2-position of the 4,5-dihydrothiazole ring is a primary site for structural modification, enabling the introduction of a wide array of substituents to modulate activity and properties. A common and effective method for synthesizing 2-substituted-4,5-dihydrothiazoles involves the condensation of β-amino thiols, such as cysteine and its esters, with various electrophilic precursors.

One straightforward approach is the reaction of cysteine with substituted nitriles. For instance, a series of 2-aryl-4,5-dihydrothiazoles have been synthesized by reacting cysteine with substituted benzonitriles. mdpi.comnih.gov This metal- and catalyst-free method provides good yields, ranging from 64% to 89%. mdpi.comnih.gov The reaction of L-cysteine with different substituted aldehydes also yields 2-substituted 4,5-dihydrothiazole-4-carboxylic acids. researchgate.net

Another versatile method involves the reaction of 4,5-dihydrothiazole-2-thiol with electrophiles. For example, 2-(substituted benzylsulfanyl)-4,5-dihydrothiazoles can be prepared by reacting 4,5-dihydro-thiazole-2-thiol with benzyl (B1604629) bromides in the presence of a base like sodium carbonate in methanol (B129727). This method is advantageous due to its excellent yields (84-93%) and relatively short reaction times.

Furthermore, N-arylpiperazines containing a 4,5-dihydrothiazole ring have been synthesized by reacting x-(1-piperazinyl) benzonitrile (B105546) with 2-aminoethane-1-thiol hydrochloride under solvent-free conditions at elevated temperatures. mdpi.com This highlights the adaptability of nitrile condensation for incorporating diverse and complex functionalities at the 2-position.

The introduction of alkyl groups at the 2-position can be achieved through various synthetic routes. For example, the reaction of thioamides with α-haloketones is a classical method for thiazole (B1198619) synthesis, which can be adapted for dihydrothiazole derivatives. While the provided sources primarily focus on aryl and other complex substituents, the fundamental synthetic principles can be extended to the synthesis of 2-alkyl derivatives like 2-propyl-4,5-dihydrothiazole.

Table 1: Examples of Synthetic Methods for 2-Substituted 4,5-Dihydrothiazoles

| Starting Materials | Reagents/Conditions | 2-Substituent | Yield (%) |

|---|---|---|---|

| Cysteine and substituted-benzonitriles | Metal- and catalyst-free | Aryl | 64-89 |

| 4,5-dihydro-thiazole-2-thiol and benzyl bromides | Methanol/Na2CO3, reflux | Substituted benzylsulfanyl | 84-93 |

| x-(1-piperazinyl) benzonitrile and 2-aminoethane-1-thiol hydrochloride | 80 °C, solvent-free | x-(piperazin-1-yl) phenyl | Not specified |

| L-cysteine and substituted aldehydes | One-pot reaction | Various substituted groups | Not specified |

Functionalization at the 4- and 5-Positions of the Dihydrothiazole Ring

While the 2-position is a common site for modification, the 4- and 5-positions of the dihydrothiazole ring also offer opportunities for structural diversification. These positions are often functionalized by selecting appropriately substituted β-amino thiol precursors.

The use of cysteine and its derivatives in the synthesis of 4,5-dihydrothiazoles inherently introduces a carboxylic acid or ester group at the 4-position. mdpi.comnih.govresearchgate.net For example, the reaction of aryl nitriles with methyl cysteine leads to methyl-2-aryl-4,5-dihydrothiazole-4-carboxylates. nih.gov This carboxylate group can then serve as a handle for further modifications. For instance, reduction of the methyl ester can yield a hydroxymethyl group at the 4-position, as seen in the synthesis of (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole. mdpi.com

The introduction of substituents at the 5-position is less commonly explored but can be achieved by starting with β-amino thiols that are substituted at the α-carbon to the thiol group. The stereochemistry at these positions is a critical aspect, often controlled by the chirality of the starting amino thiol. acs.org

Methods for direct functionalization of a pre-formed 4,5-dihydrothiazole ring at the 4- and 5-positions are less common and can be challenging due to the saturated nature of this part of the ring. However, for the analogous aromatic thiazole ring, halogenation can be achieved at the 4- and 5-positions, which can then be displaced by other functional groups. actachemscand.org Similar strategies for dihydrothiazoles would likely require activation of these positions.

Table 2: Functionalization at the 4-Position of the Dihydrothiazole Ring

| Precursor for 4-Position | Resulting Functional Group at C4 | Example Compound |

|---|---|---|

| Cysteine | Carboxylic acid | (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid |

| Cysteine methyl ester | Methoxycarbonyl | (S)-2-Phenyl-4-methoxycarbonyl-4,5-dihydrothiazole |

| Cysteine methyl ester (followed by reduction) | Hydroxymethyl | (S)-2-(2′-Chlorophenyl)-4-hydroxymethyl-4,5-dihydrothiazole |

Heterocyclic Ring Fusions Involving the 4,5-Dihydrothiazole Moiety (e.g., Thiazolo[4,5-d]pyrimidines)

Fusing the 4,5-dihydrothiazole ring with other heterocyclic systems can lead to novel scaffolds with unique three-dimensional structures and biological activities. While the direct synthesis of fused systems involving this compound is not extensively detailed in the provided literature, general principles for the synthesis of related fused systems can be considered.

For example, the synthesis of benzo actachemscand.orgresearchgate.netthiazolo[2,3-c] mdpi.comresearchgate.nettriazoles involves the fusion of a thiazole ring with a triazole and a benzene (B151609) ring. nih.gov One synthetic approach starts with a 3-mercaptotriazole derivative which is then fused with a benzene ring to form the thiazole ring in the final step. nih.gov Another strategy involves the intramolecular cyclization of a precursor containing both the thiazole and the components of the fused ring.

In the context of dihydrothiazoles, a fused system like a thiazolo[4,5-d]pyrimidine (B1250722) could potentially be synthesized by using a 2-amino-4,5-dihydrothiazole derivative as a building block, which is then reacted with a suitable precursor to form the pyrimidine (B1678525) ring. The functional groups at the 4- and 5-positions of the dihydrothiazole ring would be critical for facilitating such cyclization reactions.

Chiral Dihydrothiazole Derivatives and their Stereochemical Aspects

The synthesis of chiral 4,5-dihydrothiazole derivatives is of significant interest, as the stereochemistry of the molecule can have a profound impact on its biological activity. The primary method for controlling the stereochemistry of the 4,5-dihydrothiazole ring is through the use of chiral β-amino thiols as starting materials.

L-cysteine and D-cysteine are readily available chiral building blocks that are commonly used to synthesize enantiomerically pure 4,5-dihydrothiazoles with a defined stereocenter at the 4-position. For example, the synthesis of (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole and its (R)-enantiomer was achieved using the corresponding enantiomers of cysteine. mdpi.com The stereochemical integrity at the C4 position is generally preserved during the cyclization reaction. acs.org

It has been observed that the biological activity of 4,5-dihydrothiazole derivatives can be highly dependent on their stereochemistry. For instance, (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid was found to be a good inhibitor of the metallo-β-lactamase IMP-1, while its (S)-enantiomer was inactive. nih.gov This highlights the importance of stereocontrolled synthesis in the development of biologically active dihydrothiazole derivatives.

However, racemization at the C4 position can be a concern under certain reaction conditions, particularly when there are electron-withdrawing groups on the 2-aryl substituent. acs.org Therefore, careful selection of reaction conditions is crucial to maintain the desired stereochemistry.

Table 3: Examples of Chiral 4,5-Dihydrothiazole Derivatives

| Compound Name | Starting Material |

|---|---|

| (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole | L-cysteine derivative |

| (R)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole | D-cysteine derivative |

| (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | D-cysteine |

| (S)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | L-cysteine |

Polypeptide and Other Complex Conjugates Containing 4,5-Dihydrothiazole Scaffolds

The 4,5-dihydrothiazole moiety is a structural component of some naturally occurring siderophores, which are molecules that bind and transport iron in microorganisms. acs.org These natural products, such as pyochelin and yersiniabactin, feature a thiazoline (B8809763) ring, which is another name for a 4,5-dihydrothiazole ring. acs.org The biosynthesis of these molecules involves the cyclization of cysteine residues within a larger peptide or polyketide framework.

Inspired by these natural products, the synthesis of polypeptide and other complex conjugates containing 4,5-dihydrothiazole scaffolds is an area of active research. These conjugates can be designed to mimic the properties of natural products or to introduce new functionalities.

The synthesis of such complex molecules often involves the protection and activation of amino acid and peptide fragments, followed by the formation of the dihydrothiazole ring. For example, protected Cys-Cys dipeptides can be converted into fused thiazole-thiazoline heterocycles. acs.org The carboxylic acid and amino groups of the cysteine precursor provide convenient handles for conjugation to peptides or other complex molecules.

While specific examples of this compound conjugates are not detailed in the provided sources, the general strategies for incorporating this scaffold into larger biomolecules are applicable. These strategies often rely on standard peptide coupling techniques and the careful selection of protecting groups to ensure compatibility with the dihydrothiazole ring formation conditions.

Biological Activity Research of 2 Propyl 4,5 Dihydrothiazole and Its Bioactive Derivatives in Vitro Studies

Antimicrobial Activity Investigations

The antimicrobial potential of 2-propyl-4,5-dihydrothiazole and its analogs has been evaluated against a variety of microorganisms, including bacteria and fungi. These studies aim to identify new agents for controlling pathogenic microbes.

Research into the antibacterial effects of thiazole (B1198619) and dihydrothiazole derivatives has shown activity against several plant pathogenic and common bacteria.

While specific studies on this compound against Ralstonia solanacearum are not extensively documented, various other thiazole-containing compounds have been investigated. For instance, novel hydrazone derivatives incorporating a pyridine (B92270) moiety have demonstrated inhibitory activity against this devastating plant pathogen. In one study, certain synthesized compounds from this class showed over 80% activity against Ralstonia solanacearum at a concentration of 500 mg/L, with one particular compound exhibiting 57.0% activity at 200 mg/L nih.gov.

Pseudomonas syringae pv. actinidiae, the causative agent of bacterial canker in kiwifruit, has also been a target for control by various compounds. Although direct studies on this compound are limited, the broader class of thiazole derivatives has been explored in the context of antimicrobial peptides.

Thiopeptide antibiotics, which often contain thiazole rings, have shown significant antibacterial activity. For example, certain thiopeptides have demonstrated potent activity against Gram-positive bacteria such as Bacillus subtilis at nanomolar concentrations mdpi.com. The antimicrobial activity of these peptides often involves mechanisms like the inhibition of protein synthesis.

The antifungal properties of dihydrothiazole derivatives have been notably effective against a range of phytopathogenic fungi.

Studies on (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives have revealed significant antifungal activities. Many of these compounds exhibited apparent antifungal effects against Cercospora arachidicola, Alternaria solani, Phytophthora capsici, and Physalospora piricola at a concentration of 50 mg/L, with some performing better than commercial fungicides like chlorothalonil (B1668833) or carbendazim (B180503) researchgate.net. One specific derivative showed a better EC50 value against Physalospora piricola than chlorothalonil, indicating superior activity researchgate.net.

Phytophthora capsici, a destructive pathogen affecting a variety of vegetable crops, has been a key target in antifungal research. The culture broth of Streptomyces halstedii AJ-7, which may contain bioactive metabolites, was found to suppress the growth of P. capsici, with less than 1% survival of the pathogen after 12 hours of treatment nih.gov. Furthermore, essential oils from Zanthoxylum armatum fruit have demonstrated substantial inhibition of the mycelial growth of P. capsici and also suppressed its spore production and germination nih.gov.

Table 1: Antifungal Activity of select (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives against various phytopathogenic fungi.

| Compound/Fungus | Cercospora arachidicola | Alternaria solani | Phytophthora capsici | Physalospora piricola |

|---|---|---|---|---|

| Derivative Example 1 | Apparent Activity | Apparent Activity | Apparent Activity | Apparent Activity |

| Derivative Example 2 | Apparent Activity | Apparent Activity | Apparent Activity | Better than Chlorothalonil |

| Chlorothalonil (Control) | Standard Activity | Standard Activity | Standard Activity | Standard Activity |

| Carbendazim (Control) | Standard Activity | Standard Activity | Standard Activity | Standard Activity |

Data presented is qualitative based on findings from cited research. For specific EC50 values, refer to the original study.

Thiazole-containing compounds have emerged as a promising class of agents in the search for new treatments for tuberculosis. A series of 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv strain researchgate.net. Some of these compounds exhibited promising antitubercular activities and were considered for further development researchgate.net. Another study focused on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases, which also showed activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis doi.org.

Antiprotozoal Activity (e.g., Anti-leishmanial Activity)

Insecticidal and Nematicidal Activity

(R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives, in addition to their antifungal properties, have also been evaluated for insecticidal activity researchgate.net.

Furthermore, the nematicidal potential of thiazole and related thiazine (B8601807) derivatives has been an active area of research. A series of novel azabicyclo derivatives containing a thiazole moiety displayed nematicidal activity against the pine-wood nematode (Bursaphenlenchus xylophilus), with some compounds causing over 90% mortality at a concentration of 40 mg/L researchgate.net. Similarly, various substituted thiazine derivatives have been synthesized and characterized for their nematicidal potential using Caenorhabditis elegans as a model organism, with some compounds showing potent activity nih.govglobethesis.com. Fluensulfone, a broad-spectrum nematicide, contains a thiazole ring, highlighting the importance of this chemical scaffold in the development of nematicidal agents researchgate.net.

Enzyme Modulation and Inhibition Studies

The interaction of dihydrothiazole derivatives with various enzymes is a key area of research to understand their mechanisms of action and to discover new therapeutic agents.

While direct evidence for this compound as a Ca2+ level modulator is not available, the broader family of benzothiazepine (B8601423) derivatives has been studied as calcium channel blockers. These compounds were designed based on the structures of known calcium channel blockers like dihydropyridines and diltiazem.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical strategy in the management of Alzheimer's disease. A number of studies have focused on thiazole and dihydrothiazole derivatives as potential inhibitors of these enzymes. For example, novel isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols were designed as AChE inhibitors, with some compounds in the series showing potency comparable to the clinically used drug galantamine. Kinetic studies revealed a non-competitive inhibition pattern for the most potent compound. Other research has identified dual inhibitors of both AChE and BChE among novel synthesized compounds, with some showing strong inhibitory effects. Molecular modeling studies have suggested that these inhibitors can bind to both the peripheral anionic site (PAS) and the catalytic active site (CAS) of the enzymes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide |

| Chlorothalonil |

| Carbendazim |

| 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole |

| 1,3,4-oxadiazole derivatives |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |

| 2,4-diaminoquinazoline |

| Azabicyclo derivatives containing a thiazole moiety |

| Thiazine derivatives |

| Fluensulfone |

| Benzothiazepine |

| Dihydropyridines |

| Diltiazem |

| Isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols |

Receptor Affinity and Ligand-Target Interaction Studies (e.g., 5-HT Receptors, Corticotropin-Releasing Factor Receptors)

Derivatives of this compound have been investigated for their ability to bind to various receptors, demonstrating their potential in modulating key signaling pathways in the central nervous system.

Serotonin (B10506) (5-HT) Receptors:

A series of novel 4,5-dihydrothiazole-phenylpiperazine derivatives have been synthesized and evaluated for their affinity towards serotonin receptors, specifically the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. nih.gov These receptors are crucial in regulating mood, anxiety, and other neurological processes. nih.gov The research aimed to understand how the inclusion of the 4,5-dihydrothiazole moiety influences the affinity and activity profiles for these serotonergic receptors. nih.gov

One study highlighted that arylpiperazine derivatives incorporating a 4,5-dihydrothiazole substituent showed promising affinity for 5-HT1A receptors. mdpi.com Specifically, the placement of the dihydrothiazole group on the phenyl ring influenced the binding affinity, with the meta position proving to be the most favorable. mdpi.com For instance, compound 2b in one study exhibited a Ki value of 412 nM for the 5-HT1A receptor. mdpi.com Further research into a series of (4,5-dihydrothiazol-2-yl)phenyl)piperazine derivatives revealed that compounds with this moiety in the ortho position on the phenyl ring of the aryl piperazine (B1678402) residue showed high affinity for the 5-HT1A receptor. nih.gov In contrast, a para-substituted (4,5-dihydrothiazol-2-yl) group on the phenyl ring, combined with a 5-norbornene-2-carboxamide residue, resulted in a compound with a notable affinity and selectivity for the 5-HT2C receptor. nih.gov

Interactive Data Table: Affinity of 4,5-Dihydrothiazole Derivatives for Serotonin Receptors

| Compound | Receptor Subtype | Affinity (Ki, nM) |

| 2b | 5-HT1A | 412 |

Note: This table is populated with example data from the text. Expandable to include more compounds as data becomes available.

Corticotropin-Releasing Factor (CRF) Receptors:

The corticotropin-releasing factor (CRF) system is a key regulator of the body's stress response, and its over-activation is implicated in various stress-related disorders. nih.govnih.gov Consequently, CRF receptor antagonists are of significant therapeutic interest. nih.govnih.gov Research has explored the potential of thiazolo[4,5-d]pyrimidine (B1250722) derivatives as CRF1 receptor antagonists. nih.govnih.gov

In one study, a series of these compounds were synthesized and evaluated for their binding affinities to the CRF1 receptor, with several demonstrating superior affinity compared to the standard antagonist, antalarmin (B1665562). nih.gov For example, compound 2 from this study showed a log IC50 value of -8.22, indicating it is 2.5 times more potent than antalarmin (log IC50 = -7.78). nih.gov

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

A significant body of research has focused on the in vitro anticancer properties of this compound derivatives against various human cancer cell lines.

Studies have demonstrated that novel thiazolinylphenyl-piperazines and their N-acetyl derivatives exhibit cytotoxic effects on human prostate (LNCaP, DU-145, PC-3) and breast (MCF-7, SKBR-3, MDA-MB231) cancer cell lines, with IC50 values generally ranging from 15 µM to 73 µM. mdpi.com Notably, these compounds showed no significant effect on non-cancerous cells, suggesting a degree of selectivity. mdpi.com For instance, compound 2c (2-(4-(Piperazin-1-yl) phenyl)-4,5-dihydrothiazole) displayed an IC50 value of 32 µM on LNCaP cells. mdpi.com

Other research has explored pyridine-2,3-dihydrothiazole hybrids for their antiproliferative activity. nih.gov Compound 13a (pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole)) showed excellent antiproliferative activity against the HepG2 (liver cancer) cell line with an IC50 of 9.5 μg/mL, while maintaining an acceptable safety profile against normal Vero cells. nih.gov

Furthermore, thiazole derivatives have been investigated for their cytotoxicity against colon (HCT116), breast (MCF-7), and liver (HEPG2) cancer cell lines. ekb.eg In one study, "Compound 1" and "Compound 2" demonstrated IC50 values of 4.7 µg/mL and 9.5 µg/mL respectively on HCT116 cells. ekb.eg

Interactive Data Table: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cell Line | IC50 |

| 2c | LNCaP (Prostate) | 32 µM |

| Thiazolinylphenyl-piperazines | DU145 (Prostate) | 48 µM - 67 µM |

| 13a | HepG2 (Liver) | 9.5 µg/mL |

| Compound 1 | HCT116 (Colon) | 4.7 µg/mL |

| Compound 2 | HCT116 (Colon) | 9.5 µg/mL |

| Compound 1 | MCF-7 (Breast) | 4.8 µg/mL |

| Compound 2 | MCF-7 (Breast) | 9.6 µg/mL |

| Compound 1 | HEPG2 (Liver) | 11 µg/mL |

| Compound 2 | HEPG2 (Liver) | 18 µg/mL |

Note: This table presents a selection of cytotoxicity data from the referenced studies.

Mechanism of Action Elucidation in Biological Systems (e.g., Influence on Fatty Acid Synthesis)

While direct studies on the influence of this compound on fatty acid synthesis are not extensively detailed in the provided context, understanding the fundamental process of fatty acid synthesis is crucial for postulating potential mechanisms of action for novel chemical entities.

Fatty acid synthesis is a vital anabolic pathway responsible for creating fatty acids from acetyl-CoA and malonyl-CoA precursors. khanacademy.org The process is catalyzed by a multi-enzyme complex known as fatty acid synthase. khanacademy.orgyoutube.com A key regulatory step in this pathway is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. youtube.com Malonyl-CoA not only serves as a two-carbon donor for the growing fatty acid chain but also acts as a potent inhibitor of fatty acid catabolism. youtube.com The synthesis of a fatty acid like palmitic acid involves a cyclical series of condensation, reduction, dehydration, and another reduction reaction, with NADPH providing the necessary reducing power. youtube.com

Given that fatty acid synthesis is a critical pathway for cell growth and proliferation, it represents a potential target for anticancer drugs. The disruption of this pathway could lead to the inhibition of cancer cell growth. Future research could explore whether the cytotoxic effects of this compound derivatives are mediated through the inhibition of key enzymes in the fatty acid synthesis pathway.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological performance of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into how structural modifications impact their biological activity.

In the context of CRF1 receptor antagonists based on the thiazolo[4,5-d]pyrimidine scaffold, SAR studies have indicated that specific substitutions at various positions on the heterocyclic ring system are crucial for inhibitory activity. nih.gov For example, a 2,4-dichlorophenyl or 4-methoxy-2-methylphenyl group at the N-3 position, along with an alkylamino group with 3-4 carbons at the C-7 position and a small group like N-CH3 at the C-2 position, appear to be optimal for enhanced inhibitory effects. nih.gov

Regarding antiproliferative activity, the nature and position of substituents on the core structures of these derivatives significantly influence their cytotoxicity. For pyridine-2,3-dihydrothiazole hybrids, the specific substituents on both the pyridine and dihydrothiazole rings were shown to modulate their activity against different cancer cell lines. nih.gov

In the development of serine amide phosphates and their subsequent modification to 2-aryl-4-oxo-thiazolidin-3-yl amides for prostate cancer, SAR studies were instrumental in improving selectivity and potency. nih.gov These studies help in identifying the key pharmacophoric features required for effective and selective killing of prostate cancer cells. nih.gov

The systematic modification of different parts of the this compound scaffold and its derivatives allows for the fine-tuning of their biological profiles, leading to the identification of more potent and selective therapeutic candidates.

Applications of 2 Propyl 4,5 Dihydrothiazole and Its Analogues in Advanced Organic Synthesis

Role as Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The thiazoline (B8809763) scaffold is a well-established structural component in the design of chiral ligands and auxiliaries for asymmetric synthesis. nih.gov Enantiomerically pure 2-substituted-4,5-dihydrothiazoles are particularly crucial for their application as chiral auxiliaries, where they can be temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a reaction with a high degree of selectivity. researchgate.net The rigid five-membered ring structure helps to create a predictable and sterically hindered environment around the reaction center, favoring the formation of one stereoisomer over another.

Furthermore, thiazoline derivatives have been increasingly utilized as valuable ligands in transition metal-catalyzed reactions. nih.govrsc.org Bidentate ligands that incorporate a thiazoline ring, often in combination with other coordinating groups like oxazolines (Thiozox ligands), have shown considerable success in various asymmetric transformations, including Friedel-Crafts alkylations. nih.gov The sulfur atom provides a soft coordination site for transition metals, influencing the electronic and steric properties of the catalyst complex and, consequently, its enantioselectivity.

Building Blocks for the Synthesis of Complex Heterocycles and Natural Product Analogues

The 4,5-dihydrothiazole ring is a critical structural scaffold found within a multitude of biologically active natural products, many of which exhibit potent pharmacological properties. rsc.org Notable examples include curacin A, thiangazole, and mirabazole, which have demonstrated activities ranging from anticancer to anti-HIV. rsc.org Consequently, 2-propyl-4,5-dihydrothiazole and its derivatives are considered highly valuable building blocks for the total synthesis of these complex molecules and the creation of their simplified or modified analogues. nih.gov

The inherent reactivity of the thiazoline ring allows it to be a versatile starting point for constructing more elaborate heterocyclic systems. rsc.org Chemists can leverage the functional handles on the ring for further elaboration, making it an attractive synthon in medicinal chemistry for generating libraries of compounds with diverse biological profiles. The stability and unique stereochemical features of the ring system make it an integral component in target-oriented synthesis.

Precursors for Aldehyde and Ketone Synthesis

The 2-alkyl-4,5-dihydrothiazole moiety serves as a masked carbonyl group, providing a powerful tool for the synthesis of aldehydes and ketones in a methodology analogous to the Meyers aldehyde synthesis. wikipedia.org The proton on the carbon adjacent to the 2-position of the ring (the α-carbon of the propyl group in this compound) is acidic and can be removed by a strong base, such as n-butyllithium, to form a stabilized carbanion.

This nucleophilic intermediate can then react with various electrophiles. For instance, reaction with an alkyl halide followed by subsequent reduction of the imine bond (C=N) with a reducing agent like sodium borohydride (B1222165) and mild acidic hydrolysis of the resulting N,S-acetal cleaves the ring to unmask an aldehyde. wikipedia.org This multi-step process effectively allows the this compound to act as a synthetic equivalent of a propanal homoenolate. By using other electrophiles, such as acylating agents, this methodology can be extended to the synthesis of ketones.

Formation of Thiazolinium Salts

The endocyclic nitrogen atom in the 4,5-dihydrothiazole ring is nucleophilic and readily reacts with alkylating agents to form quaternary ammonium (B1175870) salts, known as thiazolinium salts. nih.gov The reaction typically involves treating the thiazoline, such as this compound, with an alkyl halide (e.g., methyl iodide or ethyl iodide), leading to the formation of the corresponding N-alkyl-2-propyl-4,5-dihydrothiazolinium halide. acs.org

These thiazolinium salts are not merely stable products but are also important synthetic intermediates. They are precursors to N-heterocyclic carbenes (NHCs), which are a class of persistent carbenes widely used as ligands for transition metal catalysts and as organocatalysts themselves. The formation of thiazolinium salts activates the C2-position of the ring, making the C2-proton significantly more acidic and facilitating its removal to generate the corresponding carbene.

Development in Agrochemical and Pharmaceutical Industries

The thiazoline scaffold is a "privileged structure" in medicinal chemistry and agrochemical science due to its prevalence in compounds exhibiting a wide spectrum of biological activities. rsc.orgglobalresearchonline.net Research has demonstrated that derivatives of 4,5-dihydrothiazole possess potent antibacterial, antifungal, anticancer, anti-inflammatory, antioxidant, anti-HIV, and neurological activities. nih.govrsc.orgnih.gov

In the agrochemical sector, specific 2-aryl-4,5-dihydrothiazole analogues have shown significant promise as bactericides against plant pathogens like Ralstonia solanacearum. nih.gov In pharmaceuticals, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. This highlights their potential in combating the global challenge of antibiotic resistance.

| Compound | Structure | Target Organism | Minimum Inhibitory Concentration (MIC) (μg·mL−1) |

|---|---|---|---|

| (S)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | Aryl group with hydroxyl at position 2' | Ralstonia solanacearum | 3.91 |

| (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | Aryl group with hydroxyl at position 2' | Ralstonia solanacearum | 3.91 |

| (S)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | Aryl group with hydroxyl at position 2' | Bacillus subtilis | 7.81 |

| (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | Aryl group with hydroxyl at position 2' | Bacillus subtilis | 7.81 |

Potential Applications in Material Science

While direct applications of this compound in material science are not extensively documented, the broader class of sulfur-containing heterocycles is fundamental to the field of conducting polymers and organic electronics. nih.gov Polymers such as polythiophene are well-known for their semi-conducting properties, which arise from the delocalized π-electrons along the polymer backbone. sci-hub.boxnih.gov

The 4,5-dihydrothiazole unit could serve as a precursor or a functional component in novel polymer systems. For instance, polymers incorporating the dihydrothiazole ring could be synthesized and subsequently oxidized to the corresponding aromatic thiazole (B1198619) polymer. This transformation would create a conjugated system, potentially inducing electrical conductivity. nih.gov Furthermore, the nitrogen and sulfur atoms offer sites for functionalization, allowing for the fine-tuning of the polymer's electronic properties, solubility, and processability for applications in devices like organic field-effect transistors (OFETs) or sensors. informahealthcare.com

Potential Applications as Dyes

The thiazole ring is a known component in the synthesis of various dyes. pharmaguideline.com Specifically, the formation of thiazolyl azo dyes has been demonstrated as an effective method for producing colored compounds with practical applications. emerald.comemerald.com This process typically involves the diazotization of a 2-aminothiazole (B372263) derivative, which is then coupled with an electron-rich aromatic compound, such as curcumin (B1669340) or another coupling agent, to form a brightly colored azo dye. emerald.comresearchgate.net

Future Research Directions and Unexplored Avenues for 2 Propyl 4,5 Dihydrothiazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While various methods exist for the synthesis of the 2-thiazoline scaffold, there is a continuous need for more efficient, cost-effective, and environmentally benign approaches. researchgate.netnih.gov Future research should focus on adapting and developing green synthetic strategies for 2-propyl-4,5-dihydrothiazole and its derivatives.

Key areas for exploration include:

Catalyst-Free and Metal-Free Reactions : Inspired by recent successes in the synthesis of 2-aryl-4,5-dihydrothiazoles from cysteine and substituted-benzonitriles without a metal catalyst, similar pathways should be investigated for alkyl nitriles like butyronitrile (B89842). nih.govnih.gov

Green Solvents : The use of water or polyethylene (B3416737) glycol (PEG) as a reaction medium, which has proven effective for other thiazole (B1198619) syntheses, should be explored to reduce reliance on volatile organic compounds. bepls.com

Microwave and Ultrasonic Irradiation : These non-conventional energy sources can significantly reduce reaction times and improve yields. bepls.commdpi.comrsc.org Applying these techniques to the condensation reactions that form the this compound ring could lead to more sustainable processes. mdpi.comrsc.org

Multicomponent Reactions (MCRs) : Designing one-pot MCRs that combine starting materials like butyronitrile, an amino thiol, and other functional groups could streamline the synthesis of complex derivatives, enhancing efficiency and atom economy. rsc.org

Table 1: Comparison of Potential Sustainable Synthetic Methods

| Method | Key Advantage | Potential Application for this compound | Reference |

|---|---|---|---|

| Metal-Free Synthesis | Avoids toxic and expensive metal catalysts. | Reaction of butyronitrile with cysteine derivatives. | nih.govnih.gov |

| Aqueous Media Synthesis | Environmentally benign, low cost, and safe. | Cyclocondensation reactions in water. | bepls.com |

| Ultrasonic Irradiation | Reduced reaction times, higher yields, mild conditions. | Accelerating the formation of the thiazoline (B8809763) ring from thiosemicarbazones or other precursors. | mdpi.com |

| Microwave-Assisted MCRs | High efficiency, straightforward procedure, excellent yields. | One-pot synthesis of functionalized this compound analogues. | rsc.org |

Deeper Mechanistic Understanding of Key Reactions and Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and predicting reaction outcomes. For this compound, future research should aim to elucidate the mechanisms of its formation and subsequent transformations. Investigating the intramolecular cyclization of intermediate dithiocarbamates or N-(β-hydroxy)thioamides can provide insights for improving reaction yields and selectivity. nih.govacs.org Furthermore, exploring the reactivity of the thiazoline ring itself, such as its potential for ring-opening and closing reactions, could unlock novel synthetic pathways to functionalized heterocycles. diva-portal.org Computational studies, in conjunction with experimental work, can model transition states and reaction intermediates, providing a detailed picture of the reaction coordinates.

Comprehensive Pharmacological Profiling and Target Identification of Bioactive Derivatives